l-ascorbic acid
Overview
Description
Scientific Research Applications
Ascorbic acid has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and as a standard for redox titrations.
Biology: Plays a vital role in collagen synthesis, wound healing, and immune function.
Medicine: Used to prevent and treat scurvy, a disease caused by vitamin C deficiency.
Industry: Employed as an antioxidant in the food industry to prevent oxidation and spoilage of food products.
Mechanism of Action
Target of Action
Ascorbic acid, also known as Vitamin C, is a water-soluble essential vitamin . It primarily targets reactive oxygen and nitrogen species, which are associated with lipid peroxidation, damage of DNA, and proteins . It also plays a pivotal role in maintaining the intracellular redox balance .
Mode of Action
Ascorbic acid functions as a reducing agent and coenzyme in several metabolic pathways . It readily scavenges reactive oxygen and nitrogen species . As an antioxidant, it contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . It reacts with compounds like histamine and peroxides to reduce inflammatory responses .
Biochemical Pathways
Ascorbic acid plays a role as a redox cofactor and catalyst in a biological system . It is involved in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism . In plants, ascorbic acid plays a pivotal role in maintaining the intracellular redox balance throughout all the stages of plant growth and development, fruit ripening, and abiotic stress responses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex . Regulated primarily by a family of saturable sodium-dependent vitamin C transporters (SVCTs), the absorption and elimination are highly dose-dependent . At physiological to pharmacological doses, ascorbic acid pharmacokinetics change from zero to first order .
Result of Action
The molecular and cellular effects of ascorbic acid’s action are diverse. As an antioxidant, it helps protect cells against the effects of free radicals . It also inhibits lipid peroxidation by maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . Furthermore, it has been associated with the reduction of cancer incidences .
Action Environment
The effect of ascorbic acid on the local body environment highly depends on its local concentration . At low concentrations, it can cause the reduction of reactive oxygen and facilitate activities of enzymes, while at high concentrations, it generates free radicals by reducing ferric ions . Environmental factors, such as diet and lifestyle, can influence the homeostasis of ascorbic acid .
Future Directions
Biochemical Analysis
Biochemical Properties
Ascorbic acid possesses antioxidant properties and readily scavenges reactive oxygen and nitrogen species which are associated with lipid peroxidation, damage of DNA, and proteins . It contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . It reacts with compounds like histamine and peroxides to reduce inflammatory responses . Ascorbic acid plays a role as a redox cofactor and catalyst in a biological system such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .
Cellular Effects
The effect of ascorbic acid on the local body environment highly depends on its local concentration; at low concentrations it can cause the reduction of reactive oxygen and facilitate activities of enzymes, while at high concentrations it generates free radicals by reducing ferric ions . Ascorbic acid serving as an electron donor assists the iron-containing proteins and the iron transfer between various aqueous compartments .
Molecular Mechanism
The mechanism of action of ascorbic acid as an antioxidant is focused on the donation of a hydrogen atom to lipid radicals, removal of molecular oxygen, and quenching of singlet oxygen . Regeneration of α-tocopherol from the tecopheroxyl radical species and aqueous radical scavenging is also the antioxidant mechanism of ascorbic acid .
Temporal Effects in Laboratory Settings
Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Biochemically, it serves as a cofactor for a large family of dioxygenases which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .
Dosage Effects in Animal Models
Large doses of ascorbic acid may cause gastrointestinal discomfort, headache, trouble sleeping, and flushing of the skin . The United States Institute of Medicine recommends against consuming large amounts .
Metabolic Pathways
Ascorbic acid metabolic pathways are mainly divided into biosynthetic, degradation, and cyclic regeneration pathways . It is recognized that there are 4 major biosynthetic pathways: L-galactose, D-galacturonic acid, inositol, and L-gulose .
Transport and Distribution
The majority of intestinal uptake, tissue distribution, and renal reuptake is handled by the sodium-dependent vitamin C transporter (SVCT) family of proteins that cotransports sodium ions and ascorbate across membranes with the ability to generate considerable concentration gradients .
Subcellular Localization
Ascorbic acid is present in millimolar concentrations in most tissues and in all cellular compartments including cell walls of both dicots and grasses . Ascorbic acid is also localized in the pigmented epithelium and nonpigmented epithelium of the ciliary epithelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of D-glucose to D-sorbitol, followed by fermentation with Acetobacter suboxydans to produce L-sorbose. This is then oxidized to 2-keto-L-gulonic acid, which is subsequently converted to ascorbic acid through lactonization .
Industrial Production Methods: Industrial production of ascorbic acid often employs the Reichstein process, which involves the following steps:
- Hydrogenation of D-glucose to D-sorbitol.
- Fermentation of D-sorbitol to L-sorbose.
- Oxidation of L-sorbose to 2-keto-L-gulonic acid.
- Chemical conversion of 2-keto-L-gulonic acid to ascorbic acid .
Chemical Reactions Analysis
Types of Reactions: Ascorbic acid undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, converting metal ions like ferric ions to ferrous ions.
Substitution: Ascorbic acid can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, ferric ions.
Reducing Agents: Ascorbic acid itself acts as a reducing agent.
Acidic Conditions: Hydrochloric acid is often used to maintain acidic conditions during reactions.
Major Products:
Dehydroascorbic Acid: Formed through oxidation.
Ferrous Ions: Produced when ascorbic acid reduces ferric ions.
Comparison with Similar Compounds
Ascorbic acid is often compared with other similar compounds, such as:
Sodium Ascorbate: A sodium salt of ascorbic acid, which is less acidic and often used in dietary supplements.
Calcium Ascorbate: A calcium salt of ascorbic acid, providing both vitamin C and calcium.
Magnesium Ascorbate: A magnesium salt of ascorbic acid, used for its combined benefits of vitamin C and magnesium.
Uniqueness: Ascorbic acid is unique due to its potent antioxidant properties and its essential role in collagen synthesis and immune function. Unlike some of its derivatives, ascorbic acid is the pure, uncharged form of vitamin C .
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-JLAZNSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6, HC6H7O6 | |
Record name | L-ASCORBIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19830 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | ASCORBIC ACID | |
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Record name | ascorbic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ascorbic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134-03-2 (monosodium salt) | |
Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID5020106, DTXSID50986567 | |
Record name | L-Ascorbic acid | |
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Record name | Hex-1-enofuranos-3-ulose | |
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Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic acid | |
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Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
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Record name | Ascorbic acid | |
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Record name | Ascorbic acid | |
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Record name | ASCORBIC ACID | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33 | |
Record name | L-ASCORBIC ACID | |
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Record name | Ascorbic acid | |
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Record name | L-Ascorbic Acid | |
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Record name | Ascorbic acid | |
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Record name | ASCORBIC ACID | |
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Density |
1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³ | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic Acid | |
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Mechanism of Action |
In humans, an exogenous source of ascorbic acid is required for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins. Ascorbic acid is reversibly oxidized to dehydroascorbic acid in the body. These two forms of the vitamin are believed to be important in oxidation-reduction reactions. The vitamin is involved in tyrosine metabolism, conversion of folic acid to folinic acid, carbohydrate metabolism, synthesis of lipids and proteins, iron metabolism, resistance to infections, and cellular respiration., Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food., Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities., As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases., Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis., For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page. | |
Record name | Ascorbic acid | |
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Record name | L-Ascorbic Acid | |
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Impurities |
Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg | |
Record name | L-Ascorbic Acid | |
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Color/Form |
Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light | |
CAS No. |
50-81-7, 6730-29-6, 53262-66-1 | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic acid | |
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Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
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Record name | Semidehydroascorbic acid | |
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Record name | Ascorbic acid mixture with Vitamin B complex | |
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Record name | Ascorbic acid | |
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Record name | L-Ascorbic acid | |
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Record name | L-Ascorbic acid | |
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Record name | Ascorbic acid | |
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Record name | ASCORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6CK8PD0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ASCORBIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C | |
Record name | L-ASCORBIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19830 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ascorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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